molecular formula C10H8FN3O2 B1488025 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1481567-35-4

1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1488025
M. Wt: 221.19 g/mol
InChI Key: TUEWAAVYWNDUID-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, specific information about the molecular structure of “1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available .


Chemical Reactions Analysis

Specific information about the chemical reactions involving “1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific information about the physical and chemical properties of “1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Xu Liang (2009) focused on the synthesis and crystal structure analysis of a compound closely related to the query chemical, showcasing its structural properties through crystallography.

  • Haiming Guo & F. Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring aldol reactions through fluorescence increase, highlighting the compound's potential in analytical chemistry.

Antimicrobial and Enzyme Inhibition Applications

  • Manjunatha Bhat et al. (2016) synthesized a new series of 1,2,3-triazolyl pyrazole derivatives showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential as antimicrobial agents.

  • M. Nagamani et al. (2018) reported the synthesis and antimicrobial evaluation of novel 1,2,3-triazol-4-yl derivatives, further emphasizing the chemical class's relevance in developing new antimicrobial compounds.

Fluorescence and Sensing Applications

  • Yicheng Chu et al. (2019) designed a new fluorescence probe based on a 1,2,3-triazole derivative for sensitive and selective detection of homocysteine, showcasing the compound's utility in bioanalytical applications.

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, specific safety and hazard information for “1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available .

Future Directions

The future directions for research on a compound depend on its potential applications. Unfortunately, specific information about the future directions for “1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available .

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-16-10-3-2-8(4-9(10)11)14-5-7(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEWAAVYWNDUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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